

## Inter-laboratory comparison of Vazegepant quantification results

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Compound of Interest

Compound Name: (Rac)-Vazegepant-13C,d3

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# A Comparative Guide to Vazegepant Quantification Methodologies

This guide provides a comparative overview of analytical methodologies for the quantification of Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. Due to the absence of direct inter-laboratory comparison studies in the public domain, this document presents a summary of a validated bioanalytical method and compares its performance characteristics with typical data from similar assays for other CGRP receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the expected performance of Vazegepant quantification assays.

## Data Presentation: Quantitative Method Performance

The following table summarizes the performance characteristics of a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay for Vazegepant in human plasma, as reported in a hepatic impairment study. For comparative context, typical performance data for other CGRP receptor antagonists are also presented.



Parameter	Vazegepant (Total)[1]	Vazegepant (Unbound)[1]	BMS-927711 (Analogous CGRP Antagonist)[2]	Ubrogepant & Atogepant (Analogous CGRP Antagonists) [3][4]
Analytical Method	LC-MS/MS	LC-MS/MS	UHPLC-MS/MS	LC-MS/MS
Matrix	Human EDTA K2 Plasma	Human EDTA K2 Plasma Ultrafiltrate	Rat, Monkey, Rabbit, and Mouse Plasma	Human Plasma
Quantifiable Range	0.02 to 50 ng/mL	0.10 to 50 ng/mL	3.00 to 3000 ng/mL	15 to 600 ng/mL
Internal Standard	BHV3500-d8	BHV3500-d8	[(13)C2, D4]- BMS-927711	Frovatriptan
Extraction Method	Automated Extraction	Protein Precipitation	Automated Liquid-Liquid Extraction (LLE)	Protein Precipitation followed by LLE
Within-Run Accuracy Bias	-2.20% to 6.39%	-11.11% to 9.38%	Within ±5.2%	Within acceptable limits
Between-Run Accuracy Bias	0.85% to 3.47%	-4.94% to 1.16%	Within ±5.2%	Within acceptable limits
Precision (CV%)	≤15% (≤20% at LLOQ)	≤15% (≤20% at LLOQ)	Intra-assay: ≤5.2%, Inter- assay: ≤5.9%	Within acceptable limits

## **Experimental Protocols**

A detailed methodology for the quantification of total and unbound Vazegepant in human plasma is described below, based on a validated LC-MS/MS assay[1].

### 1. Sample Preparation:



- Total Vazegepant: An automated extraction procedure is utilized for human EDTA K2 plasma samples.
- Unbound Vazegepant: Plasma samples undergo ultrafiltration to separate the unbound drug.
   The resulting ultrafiltrate is then processed using a protein precipitation extraction method prior to LC-MS/MS analysis.

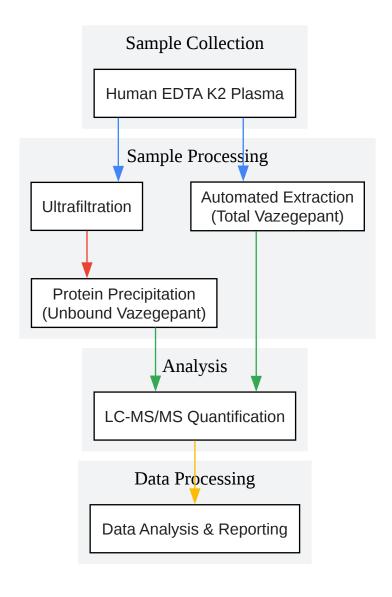
#### 2. LC-MS/MS Analysis:

- Instrumentation: An API 5000 LC-MS/MS system with Analyst software, version 1.6.3 is used for analysis[1].
- Internal Standard: BHV3500-d8 is used as the internal standard for quantification.
- Calibration: Calibration curves are established to cover the quantifiable range of the assay. The precision of calibration standards for total Vazegepant ranged from -7.87% to 4.02%, and for unbound Vazegepant from -1.46% to 1.40%[1].
- Quality Control: Quality control samples at the lower limit of quantitation (LLOQ) and higher concentrations are analyzed to ensure the accuracy and precision of the assay, with acceptance criteria of ≤15% (≤20% at the LLOQ)[1].

## **Mandatory Visualizations**

Experimental Workflow for Vazegepant Quantification



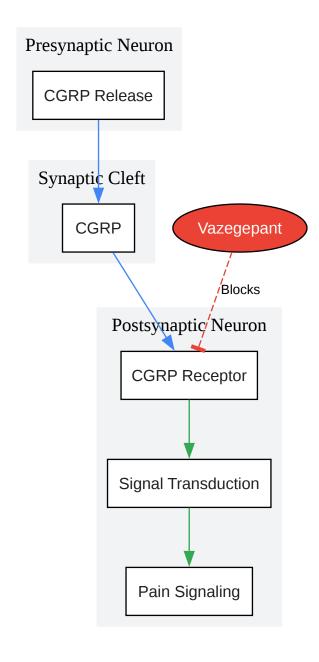


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Workflow for Vazegepant quantification in human plasma.

Vazegepant Mechanism of Action: CGRP Signaling Pathway





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Vazegepant blocks the CGRP receptor, inhibiting pain signaling.

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### References

- 1. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of zavegepant and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
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